Dehydrosoyasaponin I methyl ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

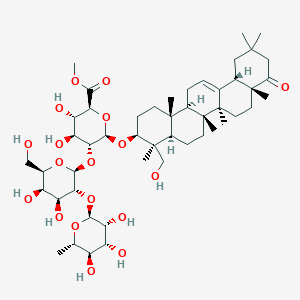

Structure

2D Structure

特性

分子式 |

C49H78O18 |

|---|---|

分子量 |

955.1 g/mol |

IUPAC名 |

methyl (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C49H78O18/c1-22-30(53)32(55)36(59)41(62-22)66-38-33(56)31(54)25(20-50)63-42(38)67-39-35(58)34(57)37(40(60)61-9)65-43(39)64-29-13-14-46(5)26(47(29,6)21-51)12-15-49(8)27(46)11-10-23-24-18-44(2,3)19-28(52)45(24,4)16-17-48(23,49)7/h10,22,24-27,29-39,41-43,50-51,53-59H,11-21H2,1-9H3/t22-,24-,25+,26+,27+,29-,30-,31-,32+,33-,34-,35-,36+,37-,38+,39+,41-,42-,43+,45+,46-,47+,48+,49+/m0/s1 |

InChIキー |

UAQSFFPZBWPNOO-CXWULDEQSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)OC)O)O)CO)O)O)O)O)O |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8=O)(C)C)C)C)C)C)C(=O)OC)O)O)CO)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)OC)O)O)CO)O)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Dehydrosoyasaponin I Methyl Ester: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Dehydrosoyasaponin I methyl ester, a triterpenoid (B12794562) saponin. Due to the limited availability of specific biological data for the methyl ester form, this document focuses on the well-characterized biological activity of its parent compound, Dehydrosoyasaponin I (DHS-I). The information presented herein for DHS-I serves as a foundational reference, with a discussion on the potential implications of methyl esterification on its activity.

Chemical and Physical Properties

This compound is the methyl ester derivative of Dehydrosoyasaponin I. Basic chemical information for both compounds is summarized below for comparative purposes.

| Property | This compound | Dehydrosoyasaponin I |

| Synonyms | Soyasaponin Be methyl ester, DHS-I methyl ester | Soyasaponin Be, DHS-I |

| Molecular Formula | C49H78O18[1] | C48H76O18[2] |

| Molecular Weight | 955.1 g/mol [1] | 941.1 g/mol [2] |

| CAS Number | 117210-13-6[1] | 117210-14-7 |

| Natural Source | Trifolium alexandrinum[3][4] | Desmodium adscendens[5] |

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are scarce, extensive research has been conducted on its parent compound, Dehydrosoyasaponin I (DHS-I). DHS-I is a potent and reversible activator of high-conductance, calcium-activated potassium (maxi-K) channels[6][7][8].

Activation of Maxi-K Channels by Dehydrosoyasaponin I

DHS-I enhances the activity of maxi-K channels by increasing their open probability[5]. This action is mediated through binding to an intracellular site on the channel, with evidence suggesting an association with the β subunit[5][9]. The activation mechanism is complex, involving a high-order reaction that suggests the binding of multiple DHS-I molecules is required for maximal channel activation[6][7].

Quantitative Data on the Effects of Dehydrosoyasaponin I on Maxi-K Channels

| Parameter | Value | Conditions |

| Hill Slope (nH) | 2.4 - 2.9 | Dose-dependent increase in channel open probability[6][7] |

| Effect on Ca2+ Sensitivity | 3-fold decrease in Ca2+ concentration for half-maximal activation | 100 nM DHS-I[6][7] |

| Shift in Midpoint Voltage (V1/2) | -105 mV (maximum shift) | Hyperpolarizing shift in the voltage for channel opening[6][7] |

| Maximum Open Probability | ~0.97 | >1 µM DHS-I, 2 µM Ca2+, +30 mV[5] |

Proposed Signaling Pathway for Dehydrosoyasaponin I

The following diagram illustrates the proposed mechanism of maxi-K channel activation by DHS-I.

Caption: Proposed mechanism of DHS-I action on maxi-K channels.

Potential Impact of Methyl Esterification on Biological Activity

The addition of a methyl ester group to the carboxylate of DHS-I may alter its physicochemical properties and, consequently, its biological activity. A study on quinoa saponins (B1172615) demonstrated that monodesmosidic saponins with a C-28 carboxylic acid were more hemolytically active than their methyl ester counterparts[10]. This suggests that the negatively charged carboxylate group may be important for membrane interactions.

Therefore, it is plausible that this compound may exhibit reduced potency as a maxi-K channel activator compared to DHS-I. The neutral methyl ester may have altered binding affinity for the target site on the channel. Alternatively, the methyl ester could act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid form. Further research is required to elucidate the specific activity of this compound.

Experimental Protocols

Planar Lipid Bilayer Formation and Channel Incorporation

-

Bilayer Formation:

-

Form planar lipid bilayers by applying a solution of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) (7:3 molar ratio) in decane (B31447) to a ~200-µm aperture in a polycarbonate partition separating two chambers (cis and trans)[5].

-

Monitor bilayer formation by measuring capacitance (typically 150–250 pF)[11].

-

-

Vesicle Preparation and Fusion:

-

Determination of Channel Orientation:

-

After channel incorporation, raise the KCl concentration on the trans side to be equivalent to the cis side (e.g., 150 mM KCl)[5].

-

Determine the channel's orientation by its characteristic calcium and voltage-dependent gating. Typically, the intracellular side of the channel faces the cis chamber[11].

-

Electrophysiological Recording

-

Solutions:

-

Use symmetrical KCl solutions (e.g., 150 mM) in both cis and trans chambers, buffered with HEPES to a physiological pH (e.g., 7.2)[5].

-

Add a calcium chelator (e.g., 100 mM EGTA) to the trans (extracellular) side[11].

-

Control the free calcium concentration on the cis (intracellular) side using appropriate calcium buffers.

-

-

Data Acquisition:

-

Record single-channel currents using a patch-clamp amplifier in voltage-clamp mode.

-

Apply various holding potentials and calcium concentrations to characterize the channel's baseline activity.

-

Introduce Dehydrosoyasaponin I or its methyl ester to the cis chamber at desired concentrations and record the changes in channel activity (open probability, gating kinetics).

-

Experimental Workflow Diagram

Caption: Workflow for single-channel recording in a planar lipid bilayer.

Summary and Future Directions

Dehydrosoyasaponin I is a well-documented, potent activator of maxi-K channels, with a detailed mechanism of action that has been quantitatively described. In contrast, its methyl ester derivative remains largely uncharacterized in terms of its biological activity.

Future research should focus on directly assessing the activity of this compound on maxi-K channels to determine if it retains the activity of the parent compound, acts as a prodrug, or has a distinct pharmacological profile. Comparative studies employing the experimental protocols outlined in this guide would be invaluable for elucidating the structure-activity relationship and the potential therapeutic applications of this class of molecules.

References

- 1. Soyasaponin Be methyl Ester | C49H78O18 | CID 9832920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dehydrosoyasaponin I | C48H76O18 | CID 656760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of Maxi-K Channel Activation by Dehydrosoyasaponin-I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of maxi-K channel activation by dehydrosoyasaponin-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Molecular constituents of maxi KCa channels in human coronary smooth muscle: predominant alpha + beta subunit complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of the Hydrolysis and Methanolysis of Bidesmosidic Chenopodium quinoa Saponins on Their Hemolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Dehydrosoyasaponin I Methyl Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Dehydrosoyasaponin I methyl ester. It includes detailed experimental protocols for key assays and visual representations of its mechanism of action and relevant experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, also known as Soyasaponin Be methyl ester, is a triterpenoid (B12794562) saponin (B1150181) naturally found in plants such as Egyptian clover (Trifolium alexandrinum) and soybean (Glycine max)[1][2]. Its complex structure consists of a pentacyclic triterpene aglycone linked to a sugar chain, with a methyl ester group at the C-28 position of the aglycone.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C49H78O18 | [3] |

| Molecular Weight | 955.1 g/mol | [3] |

| IUPAC Name | methyl (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate | [3] |

| Synonyms | Soyasaponin Be methyl ester, DHS-I methyl ester | [3] |

| CAS Number | 117210-13-6 | [4] |

| Appearance | White to light brown solid | [5] |

| Purity (Commercial) | ≥98% (HPLC) | [6] |

Table 2: Solubility and Stability of this compound

| Solvent | Solubility | Source |

| DMSO | 10 mM | [4] |

| Water | Predicted: 0.23 g/L (for Dehydrosoyasaponin I) | [7] |

| Storage Stability | Store at 4°C, sealed, away from moisture and light. In solvent (-80°C for 6 months; -20°C for 1 month). | [5] |

Biological Activity: Activation of Maxi-K Channels

The most well-documented biological activity of the closely related compound, Dehydrosoyasaponin I (DHS-I), is its potent activation of high-conductance, calcium-activated potassium (maxi-K) channels[8][9]. It is highly probable that the methyl ester derivative exerts its effects through a similar mechanism, potentially after in-situ hydrolysis to the active DHS-I form.

DHS-I acts from the intracellular side of the channel and significantly increases the channel's open probability. This activation is achieved by shifting the voltage dependence of the channel to more negative potentials and increasing its sensitivity to calcium[8][9].

Table 3: Quantitative Effects of Dehydrosoyasaponin I on Maxi-K Channel Activity

| Parameter | Effect of 100 nM DHS-I | Source |

| Calcium Sensitivity | ~3-fold decrease in Ca2+ concentration for half-maximal activation | [9] |

| Voltage Dependence | Maximum shift of the midpoint voltage for channel opening by -105 mV | [9] |

| Binding Stoichiometry | Hill slopes of 2.4-2.9 suggest binding of at least 3-4 molecules for maximal activation | [9] |

Proposed Mechanism of Action

A proposed model for the activation of maxi-K channels by DHS-I suggests that the molecule binds to multiple (likely four) identical and non-interacting sites on the channel protein[8]. The binding of DHS-I is thought to have a 10-20 fold higher affinity for the open conformation of the channel compared to the closed state, thus stabilizing the open state and increasing the probability of channel opening[9].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorlab.com [biorlab.com]

- 3. Soyasaponin Be methyl Ester | C49H78O18 | CID 9832920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound – NatureStandard [naturestandard.com]

- 7. Human Metabolome Database: Showing metabocard for Dehydrosoyasaponin I (HMDB0039331) [hmdb.ca]

- 8. rupress.org [rupress.org]

- 9. Mechanism of maxi-K channel activation by dehydrosoyasaponin-I - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrosoyasaponin I Methyl Ester: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrosoyasaponin I methyl ester, also recognized in scientific literature as Soyasaponin Be methyl ester, is a triterpenoid (B12794562) saponin (B1150181) with emerging interest in pharmaceutical research. This document provides a comprehensive overview of its primary natural sources, quantitative distribution, detailed protocols for its extraction and isolation, and an examination of its biosynthetic pathway. The information is curated to support research and development efforts focused on this bioactive compound.

Natural Sources and Quantitative Analysis

This compound is predominantly found in various species of the Trifolium (clover) genus, within the Fabaceae family. Its non-esterified counterpart, Dehydrosoyasaponin I (also known as Soyasaponin I or Soyasaponin Bb), is more widely reported and serves as a direct precursor. Key plant sources include Berseem clover (Trifolium alexandrinum) and White clover (Trifolium repens).[1][2][3] While quantitative data for the methyl ester form is limited, the concentration of the base saponin provides a strong indication of the potential yield.

| Plant Species | Plant Part | Compound | Concentration/Yield | Citation |

| Trifolium alexandrinum | Aerial Parts | Soyasaponin Bb (Dehydrosoyasaponin I) | 85.95% of total saponins (B1172615) in the analyzed fraction | [4] |

| Trifolium repens | Seed | Soyasaponin I (Dehydrosoyasaponin I) | 0.4% - 0.41% yield from raw material | [5] |

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process, beginning with extraction and followed by chromatographic separation. The following protocols are synthesized from established methodologies for soyasaponin isolation.[5][6][7]

Extraction of Crude Saponins

This initial step aims to extract a broad range of saponins from the plant material.

-

Material Preparation : The dried and pulverized plant material (e.g., seeds or aerial parts of Trifolium species) is the starting point. Defatting the material with a non-polar solvent like n-hexane is optional but recommended for improved purity of the final extract.

-

Solvent Extraction : The plant material is extracted with an aqueous organic solvent. A common choice is a mixture of methanol (B129727) and water. The extraction is typically performed at room temperature with stirring, and the process is repeated several times to ensure maximum yield.

-

Concentration : The combined extracts are concentrated under reduced pressure at a temperature below 60°C to obtain a crude saponin-rich extract.

Isolation and Purification by Chromatography

Column chromatography is a crucial step for the isolation of specific saponins from the crude extract.

-

Silica (B1680970) Gel Column Chromatography : The crude extract is subjected to column chromatography on silica gel. A typical eluting solvent system is the lower layer of a chloroform:methanol:water mixture (e.g., in a 65:35:10 ratio).[5]

-

Fraction Collection and Analysis : Fractions are collected and analyzed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.

-

Further Purification (Optional) : For higher purity, techniques such as Solid Phase Extraction (SPE) or Low-Pressure Liquid Chromatography (LPLC) on a reverse-phase column can be employed.[6] An elution gradient of ethanol (B145695) or methanol in water is commonly used.

Quantification by HPLC-ELSD

For the quantitative analysis of this compound, High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a suitable method, as many saponins lack a strong UV chromophore.[8]

-

Chromatographic Conditions : A reverse-phase C18 column is typically used for separation.

-

Mobile Phase : A gradient elution system is often employed, for example, a gradient of acetonitrile (B52724) in 0.1% formic acid.[4]

-

Detection : An ELSD is used for detection, which is a mass-based detection method suitable for non-volatile compounds like saponins.

-

Quantification : The quantification is performed by comparing the peak area of the analyte with that of a certified reference standard.

Below is a generalized workflow for the extraction and isolation of this compound.

Biosynthesis of Soyasaponins

This compound belongs to the family of soyasaponins, which are triterpenoid saponins. Their biosynthesis in legumes follows a complex pathway originating from the isoprenoid pathway.[1][2]

The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to form the initial triterpene skeleton, β-amyrin, a reaction catalyzed by the enzyme β-amyrin synthase.[2] Subsequently, a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases, modify the β-amyrin backbone to create various soyasapogenols, such as soyasapogenol B, the aglycone of Dehydrosoyasaponin I.[1]

The final steps in the biosynthesis involve the attachment of sugar moieties to the soyasapogenol core. This glycosylation is carried out by a series of UDP-dependent glycosyltransferases (UGTs), which sequentially add sugar units to form the complete saponin structure.[1][9] The formation of Dehydrosoyasaponin I (Soyasaponin Bb) from soyasapogenol B involves the action of specific UGTs.[9] The final esterification to form the methyl ester is a subsequent modification.

Conclusion

This compound is a naturally occurring saponin with potential for further scientific investigation. Its presence in common leguminous plants like Trifolium species makes it an accessible target for natural product chemists and pharmacologists. The methodologies outlined in this guide for its isolation, purification, and analysis, combined with an understanding of its biosynthetic origins, provide a solid foundation for researchers aiming to explore the biological activities and therapeutic potential of this compound. Further research is warranted to fully quantify its presence in a wider range of natural sources and to elucidate the specific enzymatic steps leading to its formation.

References

- 1. mdpi.com [mdpi.com]

- 2. soybean saponin I biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Saponins from Trifolium repens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saponins of Trifolium spp. Aerial Parts as Modulators of Candida Albicans Virulence Attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4594412A - Method of isolating soyasaponins - Google Patents [patents.google.com]

- 6. The isolation of soyasaponins by fractional precipitation, solid phase extraction, and low pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of soyasaponin content and biosynthesis-related gene expression in young pea (Pisum sativum L.) sprouts -Journal of Plant Biotechnology | Korea Science [koreascience.kr]

Dehydrosoyasaponin I Methyl Ester: A Technical Guide for Researchers

CAS Number: 117210-13-6

Synonyms: Soyasaponin Be methyl ester

This technical guide provides a comprehensive overview of Dehydrosoyasaponin I methyl ester, a natural triterpenoid (B12794562) saponin (B1150181). The document is intended for researchers, scientists, and professionals in drug development, offering available data on its chemical properties, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a saponin that has been isolated from the seeds of Trifolium alexandrinum[1]. It is the methyl ester derivative of Dehydrosoyasaponin I. While structurally similar, it is important to note that these are distinct chemical entities.

| Property | Value | Source |

| CAS Number | 117210-13-6 | [2][3] |

| Molecular Formula | C₄₉H₇₈O₁₈ | [2][3] |

| Molecular Weight | 955.13 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

| Initial Source | Trifolium alexandrinum Linn. (seeds) | [1] |

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, extensive research has been conducted on its parent compound, Dehydrosoyasaponin I (DHS-I) . DHS-I is a potent activator of high-conductance, calcium-activated potassium (maxi-K) channels[4]. The following data pertains to DHS-I and may serve as a valuable reference for investigating the methyl ester derivative.

Activation of Maxi-K Channels by Dehydrosoyasaponin I

DHS-I activates maxi-K channels by interacting with the channel from the intracellular side. The activation is a high-order reaction, suggesting that multiple molecules of DHS-I bind to the channel to elicit its full effect.

Quantitative Data on Dehydrosoyasaponin I (DHS-I) Activity:

| Parameter | Value | Experimental Conditions | Reference |

| Hill Slope | 2.4 - 2.9 | Dose-dependent increases in channel open probability from low initial values. | [4] |

| Effect on Calcium Sensitivity | Threefold decrease in the concentration of Ca²⁺ required for half-maximal channel opening. | 100 nM DHS-I | [4] |

| Effect on Voltage Dependence | Shift of the midpoint voltage for channel opening to more hyperpolarized potentials (maximum shift of -105 mV). | 100 nM DHS-I | [4] |

Proposed Mechanism of Action for Dehydrosoyasaponin I

A proposed model for the action of DHS-I on maxi-K channels suggests the presence of four identical and noninteracting binding sites. According to this model, DHS-I exhibits a 10-20 fold higher affinity for the open conformation of the channel compared to the closed conformation[4]. This preferential binding stabilizes the open state, leading to an increase in channel open probability.

Signaling Pathway Diagram: Maxi-K Channel Activation by Dehydrosoyasaponin I

Caption: Proposed mechanism of Maxi-K channel activation by Dehydrosoyasaponin I.

Experimental Protocols

Isolation of this compound from Trifolium alexandrinum Seeds

The following is a generalized workflow for the isolation of saponins (B1172615) from plant material, based on common phytochemical techniques. For the specific, detailed protocol for this compound, it is highly recommended to consult the original publication by K. M. Mohamed et al. (1995) in Phytochemistry, vol. 40(4), pp. 1237-42.

Experimental Workflow: Saponin Isolation

Caption: Generalized workflow for the isolation of saponins from plant material.

Assay for Maxi-K Channel Activity using Planar Lipid Bilayers

This protocol describes a general method for assessing the activity of compounds on maxi-K channels reconstituted into artificial planar lipid bilayers. This method is based on the experimental setup described in the study of Dehydrosoyasaponin I.

1. Preparation of Vesicles and Planar Lipid Bilayer:

-

Prepare liposomes containing purified maxi-K channels.

-

Form a planar lipid bilayer by painting a solution of synthetic lipids (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).

2. Incorporation of Maxi-K Channels:

-

Add the channel-containing vesicles to the cis chamber.

-

Fusion of the vesicles with the planar lipid bilayer will result in the incorporation of maxi-K channels into the membrane.

3. Electrophysiological Recording:

-

Use Ag/AgCl electrodes to apply a voltage across the bilayer and record the ionic currents flowing through the channels.

-

The cis chamber typically represents the intracellular side, and the trans chamber represents the extracellular side.

4. Application of this compound:

-

After obtaining stable single-channel recordings, add this compound to the cis chamber at various concentrations.

-

Record the changes in channel activity, such as open probability, mean open time, and single-channel conductance.

5. Data Analysis:

-

Analyze the recorded currents to quantify the effects of the compound on the channel's gating properties.

-

Determine dose-response relationships to calculate parameters such as EC₅₀.

Logical Relationship: Planar Lipid Bilayer Experiment

Caption: Logical flow of a planar lipid bilayer experiment to assess ion channel modulation.

Conclusion

This compound is a naturally occurring saponin with a well-defined chemical structure. While direct biological activity data for this specific compound is scarce, the extensive research on its parent compound, Dehydrosoyasaponin I, provides a strong rationale for investigating its potential as a modulator of maxi-K channels. The experimental protocols outlined in this guide, in conjunction with the original literature, offer a solid foundation for researchers to explore the pharmacological properties of this compound. Further studies are warranted to elucidate the specific biological effects of the methyl ester and to determine if it retains or modifies the maxi-K channel activating properties of Dehydrosoyasaponin I.

References

An In-depth Technical Guide to Soyasaponin Be Methyl Ester (Dehydrosoyasaponin I methyl ester)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponin Be methyl ester, a triterpenoid (B12794562) saponin (B1150181), is a derivative of Soyasaponin Be. This technical guide provides a comprehensive overview of its chemical properties, synonymous nomenclature, and, by extension of its parent compound, its potential biological activities and associated experimental protocols. Due to the limited specific research on the methyl ester form, this document leverages data from its closely related and well-studied parent compound, Dehydrosoyasaponin I, to infer its likely mechanism of action and relevant experimental designs.

Synonymous Nomenclature

The primary and most scientifically recognized synonym for Soyasaponin Be methyl ester is Dehydrosoyasaponin I methyl ester .[1][2][3] Other identifiers include its CAS Number: 117210-13-6.[2][3] This guide will use these names interchangeably.

Physicochemical Properties

The fundamental physicochemical properties of Soyasaponin Be methyl ester have been compiled from various chemical databases. This information is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C49H78O18 | PubChem[3] |

| Molecular Weight | 955.1 g/mol | PubChem[3] |

| CAS Number | 117210-13-6 | BIORLAB[2], PubChem[3] |

| Appearance | Solid | MedChemExpress |

| Purity (typical) | >98% (HPLC) | BIORLAB |

| Botanical Source | Glycine max (Soybean), Trifolium alexandrinum | BIORLAB[2], MedChemExpress[1] |

Biological Activity and Quantitative Data

Direct quantitative biological activity data, such as IC50 or EC50 values, for Soyasaponin Be methyl ester is not extensively reported in publicly available literature. However, its parent compound, Dehydrosoyasaponin I (DHS-I), is a potent activator of high-conductance, calcium-activated potassium (maxi-K) channels.[4][5][6] The biological activity of the methyl ester is likely to be very similar to that of the parent compound.

The following table summarizes the key quantitative findings for Dehydrosoyasaponin I.

| Parameter | Value | Experimental Context | Source |

| Target | High-conductance, calcium-activated potassium (maxi-K) channels | Single-channel recording from bovine aortic smooth muscle | Journal of General Physiology[4] |

| Effect | Potent Activator | Planar lipid bilayer electrophysiology | Journal of General Physiology[4] |

| Concentration for effect | Nanomolar (nM) range | Intracellular application | Journal of General Physiology[4][6] |

| Effect on Ca2+ sensitivity | 3-fold decrease in Ca2+ for half-maximal channel opening | At 100 nM DHS-I | PubMed[5] |

| Effect on Voltage-dependence | Shift of midpoint voltage by -105 mV (maximum) | At 100 nM DHS-I | PubMed[5] |

| Hill Slope | 2.4-2.9 | Suggests binding of 3-4 DHS-I molecules for maximal activation | Journal of General Physiology[4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, isolation, purification, and biological analysis of Soyasaponin Be methyl ester. These protocols are compiled from general methods for triterpenoid saponins (B1172615) and specific studies on related compounds.

Synthesis of Soyasaponin Be Methyl Ester from Dehydrosoyasaponin I

This protocol is based on a common method for the esterification of saponins with carboxylic acid moieties.

Objective: To convert the carboxylic acid group of Dehydrosoyasaponin I to a methyl ester.

Materials:

-

Dehydrosoyasaponin I

-

Diazomethane (B1218177) solution in diethyl ether (handle with extreme caution in a fume hood)

-

Anhydrous diethyl ether

-

Anhydrous methanol (B129727)

-

Nitrogen gas

-

Round bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve a known quantity of Dehydrosoyasaponin I in a minimal amount of anhydrous methanol in a round bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane dropwise while stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Allow the reaction to proceed for 1-2 hours at 0°C.

-

Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

The resulting residue is Soyasaponin Be methyl ester, which can be further purified by chromatography.

Isolation and Purification of Triterpenoid Saponins

This is a general workflow for the extraction and purification of triterpenoid saponins from plant material.

Objective: To obtain a purified fraction of triterpenoid saponins.

Materials:

-

Dried and powdered plant material (e.g., Glycine max or Trifolium alexandrinum)

-

Methanol or 70% Ethanol

-

n-Butanol

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvent systems for chromatography (e.g., chloroform:methanol:water mixtures)

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Extraction: Macerate or percolate the powdered plant material with methanol or 70% ethanol.

-

Solvent Partitioning: Concentrate the extract under reduced pressure and partition it between water and n-butanol. The saponins will preferentially move to the n-butanol layer.

-

Column Chromatography: Concentrate the n-butanol fraction and subject it to silica gel column chromatography. Elute with a gradient of increasing polarity, for example, starting with a chloroform:methanol mixture and gradually increasing the proportion of methanol and water.

-

Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Combine the fractions containing the saponin of interest and subject them to further chromatographic purification steps (e.g., preparative HPLC) until the desired purity is achieved.

-

Final Product: Lyophilize the purified fractions to obtain the solid saponin.

Biological Activity Assay: Patch-Clamp Electrophysiology

This protocol is adapted from the study of Dehydrosoyasaponin I on maxi-K channels.[4][6]

Objective: To measure the effect of Soyasaponin Be methyl ester on the activity of single maxi-K channels.

Materials:

-

Planar lipid bilayer setup

-

Bovine aortic smooth muscle membrane vesicles (or other source of maxi-K channels)

-

Symmetrical KCl solutions (e.g., 150 mM) with appropriate buffering (e.g., HEPES) and Ca2+ concentration.

-

Soyasaponin Be methyl ester stock solution.

Procedure:

-

Bilayer Formation: Form a planar lipid bilayer by painting a lipid solution across a small aperture separating two chambers (cis and trans).

-

Vesicle Fusion: Add membrane vesicles to the cis chamber to allow for the incorporation of maxi-K channels into the bilayer.

-

Single-Channel Recording: Under voltage-clamp conditions, record single-channel currents. The cis chamber represents the intracellular side.

-

Control Measurement: Record baseline channel activity at a given membrane potential and Ca2+ concentration.

-

Compound Application: Add Soyasaponin Be methyl ester to the cis (intracellular) chamber at desired concentrations.

-

Data Acquisition: Record the changes in channel open probability, conductance, and gating kinetics.

-

Data Analysis: Analyze the single-channel data to determine the effects of the compound on the channel's biophysical properties.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed biological signaling pathway and a general experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorlab.com [biorlab.com]

- 3. Soyasaponin Be methyl Ester | C49H78O18 | CID 9832920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Mechanism of maxi-K channel activation by dehydrosoyasaponin-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 8. An Introduction to Patch Clamp Recording - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Pathway of Soyasaponin Biosynthesis in Legumes: A Technical Guide for Researchers

Abstract

Soyasaponins, a diverse group of triterpenoid (B12794562) saponins (B1172615) predominantly found in legumes, have garnered significant attention for their wide range of pharmacological activities and their impact on food quality. Understanding the intricate biosynthetic pathway of these complex molecules is paramount for their targeted production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the soyasaponin biosynthesis pathway in legumes, intended for researchers, scientists, and professionals in drug development. It details the core enzymatic steps, regulatory networks, and provides a compilation of quantitative data and experimental methodologies. Visualized pathways and workflows are presented to facilitate a comprehensive understanding of this complex biological process.

Introduction

Soyasaponins are glycosylated triterpenoids synthesized via the isoprenoid pathway. Their basic structure consists of a triterpenoid aglycone, known as a sapogenin, linked to one or more sugar moieties. The biosynthesis of these complex natural products can be broadly divided into three key stages: the cyclization of 2,3-oxidosqualene (B107256) to form the pentacyclic triterpene skeleton, the oxidative modification of this skeleton by cytochrome P450 monooxygenases, and the subsequent glycosylation by UDP-glycosyltransferases.[1][2][3] This guide will dissect each of these stages, providing the latest scientific understanding and practical methodologies for their study.

The Core Biosynthetic Pathway

The biosynthesis of soyasaponins originates from the cytosolic mevalonate (B85504) (MVA) pathway, which produces the universal isoprene (B109036) unit, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[2] These C5 units are sequentially condensed to form the C30 precursor, 2,3-oxidosqualene. The journey from this linear precursor to the diverse array of soyasaponins is catalyzed by a suite of specialized enzymes.

Formation of the Triterpenoid Skeleton: Oxidosqualene Cyclases (OSCs)

The first committed step and a major point of diversification in soyasaponin biosynthesis is the cyclization of 2,3-oxidosqualene.[4][5] This complex reaction is catalyzed by oxidosqualene cyclases (OSCs), which are membrane-associated enzymes.[1] In legumes, the primary product of this cyclization for soyasaponin biosynthesis is β-amyrin, formed by β-amyrin synthase (bAS).[4][6]

dot

References

- 1. Purification, kinetics, inhibitors and CD for recombinant β-amyrin synthase from Euphorbia tirucalli L and functional analysis of the DCTA motif, which is highly conserved among oxidosqualene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. abcam.co.jp [abcam.co.jp]

Dehydrosoyasaponin I Methyl Ester (C₄₉H₇₈O₁₈): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrosoyasaponin I methyl ester, a triterpenoid (B12794562) saponin (B1150181) with the chemical formula C₄₉H₇₈O₁₈, is a natural product isolated from Trifolium alexandrinum. This document provides a comprehensive technical overview of its chemical properties, spectroscopic data, isolation protocols, and known biological activities. Notably, its structural analog, Dehydrosoyasaponin I, is a potent activator of the high-conductance, calcium-activated potassium (maxi-K) channels, suggesting a significant therapeutic potential for this class of molecules. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as Soyasaponin Be methyl ester, is a complex glycoside with a significant molecular weight and a multifaceted structure.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₄₉H₇₈O₁₈ | [1] |

| Molecular Weight | 955.1 g/mol | [1] |

| IUPAC Name | methyl (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate | [1] |

| Synonyms | Soyasaponin Be methyl ester, DHS-I methyl ester | [1] |

| CAS Number | 117210-13-6 | [2] |

| Class | Triterpenoid Saponin | |

| Natural Source | Seeds of Trifolium alexandrinum | [3][4] |

Spectroscopic Data

The structure of this compound has been elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data as reported in the primary literature (Mohamed et al., 1995).

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data referenced from Mohamed et al., 1995 | |||

| ... | ... | ... | ... |

| ... | ... | ... | ... |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data referenced from Mohamed et al., 1995 | ||

| ... | ... | ... |

| ... | ... | ... |

Mass Spectrometry Data

| m/z | Ion Type | Assignment |

| Data referenced from Mohamed et al., 1995 | ||

| ... | ... | ... |

| ... | ... | ... |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on the methods described for the isolation of oleanene glycosides from the seeds of Trifolium alexandrinum (Mohamed et al., 1995).

Workflow for Isolation and Purification

-

Extraction: The dried and powdered seeds of Trifolium alexandrinum are exhaustively extracted with 80% methanol (B129727) at room temperature.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude saponin mixture.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol soluble fraction, containing the saponins, is collected and concentrated.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol-water to separate the saponin glycosides.

-

Methylation: The isolated saponin fraction is treated with an ethereal solution of diazomethane (B1218177) (CH₂N₂) to convert the carboxylic acid group of the glucuronic acid moiety to its methyl ester. (Caution: Diazomethane is highly toxic and explosive. This step should be performed by experienced personnel in a well-ventilated fume hood).

-

Preparative High-Performance Liquid Chromatography (HPLC): The methylated saponin mixture is further purified by preparative reverse-phase HPLC (RP-18 column) with a methanol-water gradient to yield pure this compound.

-

Structure Confirmation: The structure of the purified compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathway

While specific studies on the biological activity of this compound are limited, its close analog, Dehydrosoyasaponin I (DHS-I), is a well-characterized potent activator of high-conductance, calcium-activated potassium (maxi-K) channels. It is highly probable that the methyl ester derivative retains this activity.

Activation of Maxi-K Channels

DHS-I activates maxi-K channels by binding to a site accessible from the intracellular side of the channel. This activation is reversible and leads to an increase in the channel's open probability. Mechanistic studies suggest a high-order reaction, where multiple DHS-I molecules (likely 3-4) bind to the channel to achieve maximal activation. The binding of DHS-I appears to have a higher affinity for the open conformation of the channel.

Proposed Signaling Pathway for Maxi-K Channel Activation

Experimental Protocol for Maxi-K Channel Activity Assay

The following is a generalized protocol for assessing the activity of this compound on maxi-K channels using the patch-clamp technique.

Workflow for Patch-Clamp Electrophysiology

-

Cell Culture: Utilize a cell line stably expressing the alpha subunit of the maxi-K channel (e.g., HEK293 or CHO cells).

-

Electrophysiology Setup: Use a standard patch-clamp rig with an amplifier, data acquisition system, and perfusion setup.

-

Pipette and Bath Solutions:

-

Pipette (extracellular) solution: Contains a physiological concentration of potassium and other ions.

-

Bath (intracellular) solution: Contains a known concentration of free calcium to elicit a baseline level of channel activity. This compound will be added to this solution.

-

-

Patch Formation:

-

Obtain a high-resistance (gigaohm) seal between the patch pipette and the cell membrane.

-

Excise the patch of membrane to achieve an "inside-out" configuration, exposing the intracellular face of the channel to the bath solution.

-

-

Data Acquisition:

-

Hold the membrane potential at a constant voltage.

-

Record baseline single-channel currents in the presence of the control bath solution.

-

Perfuse the patch with the bath solution containing various concentrations of this compound.

-

Record the changes in channel activity.

-

-

Data Analysis:

-

Analyze the recordings to determine the channel open probability (NPo), single-channel conductance, and open/closed dwell times.

-

Construct dose-response curves to determine the EC₅₀ of the compound.

-

Conclusion

This compound is a structurally complex natural product with significant potential for pharmacological investigation, particularly as a modulator of ion channels. This technical guide provides a summary of the current knowledge on this compound, including its chemical properties, spectroscopic data, and a detailed methodology for its isolation and biological evaluation. The information presented herein is intended to facilitate further research into the therapeutic applications of this compound and related compounds.

References

Triterpenoid Saponins from Trifolium alexandrinum: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the triterpenoid (B12794562) saponins (B1172615) found in Egyptian clover (Trifolium alexandrinum). It is intended for researchers, scientists, and drug development professionals interested in the isolation, characterization, and biological activities of these natural products. This document details the primary saponins identified in the aerial parts of the plant, presents available quantitative data, outlines detailed experimental protocols for their extraction and analysis, and illustrates the proposed mechanism of their antifungal activity.

Introduction: The Phytochemical Landscape of Trifolium alexandrinum

Trifolium alexandrinum, commonly known as Egyptian clover or berseem clover, is a significant forage crop belonging to the Fabaceae family. Beyond its agricultural importance, this plant species is a source of various secondary metabolites, including flavonoids and triterpenoid saponins.[1] Triterpenoid saponins, in particular, are a class of glycosidic compounds with a wide range of documented biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects.[1] In T. alexandrinum, the primary triterpenoid saponins identified are soyasaponin Bb and its 22-O-conjugated derivative, soyasaponin βb.[1] This guide focuses on the scientific and technical aspects of these compounds, from their extraction to their potential applications.

Quantitative Analysis of Triterpenoid Saponins in Trifolium alexandrinum

Quantitative analysis of the saponin (B1150181) content in the aerial parts of T. alexandrinum has been performed on saponin-rich fractions. These fractions are typically obtained after extraction and preliminary purification to remove other classes of compounds. The data presented below is based on the analysis of such a saponin-rich fraction, which was found to contain approximately 79.92% total saponins.[1]

Table 1: Relative Abundance of Major Triterpenoid Saponins in a Saponin-Rich Fraction from Trifolium alexandrinum Aerial Parts

| Compound | Aglycone | Glycosidic Moiety | Relative Abundance (% of Total Saponins) |

| Soyasaponin Bb (Soyasaponin I) | Soyasapogenol B | -Rha(1→2)-Gal(1→2)-GlcA | 85.95% |

| Soyasaponin βb | Soyasapogenol B | -Rha(1→2)-Gal(1→2)-GlcA at C-3 and a DDMP group at C-22 | 5.91% |

| Data sourced from Budzyńska et al. (2014).[1] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and characterization of triterpenoid saponins from Trifolium species. The protocol is adapted from methodologies applied to closely related species and may require optimization for T. alexandrinum.

Extraction and Isolation of Saponin-Rich Fraction

This protocol outlines the steps to obtain a crude saponin-rich fraction from the aerial parts of the plant.

-

Plant Material Preparation: Air-dry the aerial parts of Trifolium alexandrinum at room temperature until a constant weight is achieved. Grind the dried plant material into a fine powder.

-

Defatting: To remove lipids and other non-polar compounds, perform a preliminary extraction with a non-polar solvent.

-

Place the powdered plant material in a Soxhlet apparatus.

-

Extract with chloroform (B151607) for a sufficient duration, typically until the solvent running through the apparatus is colorless.[2]

-

Discard the chloroform extract and allow the defatted plant material to air-dry completely.

-

-

Methanolic Extraction:

-

Transfer the defatted plant material to a round-bottom flask.

-

Add 70% aqueous methanol (B129727) (v/v) at a 1:10 plant material to solvent ratio (w/v).

-

Perform extraction under reflux for 2 hours. Repeat this step three times with fresh solvent to ensure exhaustive extraction.[2]

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

-

Liquid-Liquid Partitioning:

-

Suspend the concentrated extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform liquid-liquid partitioning with an equal volume of n-butanol. Shake vigorously and allow the layers to separate.

-

Collect the n-butanol layer. Repeat the partitioning of the aqueous layer three times with fresh n-butanol.

-

Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield the crude saponin-rich fraction.

-

Purification of Individual Saponins by Column Chromatography

This protocol describes the separation of individual saponins from the crude fraction using column chromatography.

-

Column Preparation:

-

Use a glass column packed with LiChroprep RP-18 (40–63 μm) silica (B1680970) gel.

-

Condition the column by washing sequentially with methanol and then with the initial mobile phase (e.g., 30% aqueous methanol).

-

-

Sample Loading:

-

Dissolve the crude saponin fraction in a minimal amount of the initial mobile phase.

-

Load the dissolved sample onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., starting from 30% methanol and increasing in 10% increments to 100% methanol).[3]

-

Collect fractions of a fixed volume (e.g., 15 mL).

-

-

Fraction Analysis and Pooling:

-

Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

For TLC, use a mobile phase such as ethyl acetate/acetic acid/water (9:2:2, v/v/v) and visualize the spots by spraying with Liebermann-Burchard reagent followed by heating.[3]

-

Pool the fractions containing the same saponin(s) based on their chromatographic profiles.

-

-

Final Purification:

-

Subject the pooled fractions to further purification by preparative HPLC on a C18 column to obtain the pure individual saponins.

-

Structural Elucidation

The structures of the purified saponins are typically elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the accurate molecular weight and elemental composition of the saponin.[3]

-

Conduct tandem MS (MS/MS) experiments to obtain fragmentation patterns. The fragmentation will reveal the sequence of sugar units in the glycosidic chain and the structure of the aglycone.[4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1D NMR spectra (¹H and ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC) in a suitable deuterated solvent (e.g., CD₃OD).

-

The ¹H and ¹³C NMR spectra provide information on the number and types of protons and carbons in the molecule.

-

2D NMR experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the aglycone and sugar moieties and the determination of the glycosylation positions.[3]

-

-

Acid Hydrolysis:

-

To confirm the identity of the sugar units, perform acid hydrolysis of the saponin (e.g., with 1 N HCl at 80°C for 3 hours).[3]

-

Extract the aglycone with an organic solvent and analyze it by MS and NMR.

-

Neutralize the aqueous layer containing the sugars and analyze them by TLC or GC after derivatization, comparing them with authentic standards.[3]

-

Biological Activity and Mechanism of Action

Saponin-rich fractions from T. alexandrinum have demonstrated notable antifungal activity against the opportunistic human pathogen Candida albicans.[1][5]

Antifungal Effects

-

Inhibition of Growth: The saponin fraction inhibits the growth of C. albicans.[1]

-

Synergistic Activity: It exhibits synergistic antifungal activity when combined with azole antifungals like fluconazole, leading to a reduction in the minimum inhibitory concentration (MIC) of fluconazole.[1][5]

-

Inhibition of Virulence Factors: The saponins from T. alexandrinum have been shown to inhibit key virulence factors in C. albicans, including:

-

Increased Susceptibility to Stress: Treatment with the saponin fraction renders C. albicans more susceptible to oxidative stress (e.g., from hydrogen peroxide) and osmotic stress.[1][6]

Proposed Mechanism of Antifungal Action

The primary mechanism of antifungal action for triterpenoid saponins is believed to be the disruption of the fungal cell membrane.[6][7] This is thought to occur through the following steps:

-

Interaction with Ergosterol: The hydrophobic triterpenoid aglycone of the saponin interacts with ergosterol, a major sterol component of the fungal cell membrane.[7][8]

-

Pore Formation: This interaction leads to the formation of pores or channels in the cell membrane.[7]

-

Loss of Membrane Integrity: The formation of these pores disrupts the selective permeability of the membrane, leading to the leakage of essential intracellular components such as ions, metabolites, and proteins.[7]

-

Cell Death: The loss of cellular contents and the inability to maintain homeostasis ultimately result in fungal cell death.

Visualizations

Experimental Workflow

References

- 1. Saponins of Trifolium spp. Aerial Parts as Modulators of Candida Albicans Virulence Attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of plant-derived saponin natural products against Candida albicans. | Broad Institute [broadinstitute.org]

- 3. Isolation and structural determination of triterpenoid glycosides from the aerial parts of alsike clover (Trifolium hybridum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saponins of Trifolium spp. aerial parts as modulators of Candida albicans virulence attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of plant-derived saponin natural products against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Physical and chemical characteristics of Dehydrosoyasaponin I methyl ester.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosoyasaponin I methyl ester, also known as Soyasaponin Be methyl ester, is a naturally occurring triterpenoid (B12794562) saponin.[1][2] This document provides a comprehensive overview of its physical and chemical characteristics, drawing from available scientific literature. It is intended to serve as a technical resource for professionals in research and drug development. This guide summarizes key data, outlines experimental contexts where available, and visualizes relevant biological pathways.

Chemical and Physical Properties

This compound is a complex glycoside of oleanene-type triterpenes.[1] It has been isolated from the seeds of Trifolium alexandrinum, commonly known as Egyptian clover.[1][2] The compound is typically supplied as a white to light brown solid.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Soyasaponin Be methyl ester, DHS-I methyl ester | [2] |

| Molecular Formula | C49H78O18 | [2][3] |

| Molecular Weight | 955.13 g/mol | [2][3] |

| CAS Number | 117210-13-6 | [2] |

| Appearance | White to light brown solid | [2] |

| Purity | ≥98% (by HPLC) | [4] |

| Solubility | Soluble in DMSO (10 mM) | [1] |

| Storage | Store at 4°C, sealed, away from moisture and light. In solvent, store at -80°C for up to 6 months. | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

| XLogP3-AA | 2.4 | [3] |

| Hydrogen Bond Donor Count | 9 | [3] |

| Hydrogen Bond Acceptor Count | 18 | [3] |

| Rotatable Bond Count | 9 | [3] |

| Exact Mass | 954.51881563 Da | [3] |

| Monoisotopic Mass | 954.51881563 Da | [3] |

| Topological Polar Surface Area | 281 Ų | [3] |

| Heavy Atom Count | 67 | [3] |

Spectral Data

Experimental Protocols

Isolation and Purification

This compound has been isolated from the seeds of Trifolium alexandrinum.[1] The referenced study by Mohamed, K.M., et al. (1995) in Phytochemistry details the isolation of two new oleanene-type triterpene glycosides as their methyl esters.[1] While the full, detailed protocol from this paper is not publicly accessible, the general procedure for isolating such compounds involves:

-

Extraction: The plant material (seeds) is typically defatted and then extracted with a polar solvent such as methanol.

-

Chromatography: The crude extract undergoes column chromatography on silica (B1680970) gel to separate the different glycosides.

A generalized workflow for the isolation of saponins (B1172615) is presented below.

References

Dehydrosoyasaponin I: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrosoyasaponin I (DHS-I), a triterpenoid (B12794562) saponin (B1150181) first identified in the medicinal plant Desmodium adscendens, has garnered significant attention for its potent and specific activation of large-conductance calcium-activated potassium (maxi-K) channels. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to DHS-I. It details the isolation and structural elucidation of this natural product, its primary biological activity, and the experimental protocols utilized for its characterization. Quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized through diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

Dehydrosoyasaponin I is a naturally occurring triterpenoid saponin that has been identified in several plant species, most notably Desmodium adscendens (Sw.) DC., a plant with a history of use in traditional medicine.[1][2] While the plant has been used for various ailments, the isolation and characterization of its specific bioactive constituents, including DHS-I, are the result of more recent scientific investigation.

Initial phytochemical studies of plants from the Desmodium genus revealed the presence of a variety of secondary metabolites, including flavonoids, alkaloids, and saponins (B1172615).[2][3][4] The specific discovery of Dehydrosoyasaponin I as a potent activator of maxi-K channels was a significant breakthrough in understanding the pharmacological basis for some of the traditional uses of Desmodium adscendens. This discovery was prominently detailed in a 1998 study by Giangiacomo et al., which laid the groundwork for much of the subsequent research on this compound.[5] Although this study extensively characterized its biological activity, it referred to earlier work by McManus et al. for the initial isolation.

While a singular, seminal "discovery" paper detailing the absolute first isolation and structure elucidation of Dehydrosoyasaponin I from Desmodium adscendens is not readily apparent in the searched literature, the collective body of work from the 1990s points to its identification and initial characterization during this period. The compound is also known to be present in other legumes, such as Wistaria brachybotrys and soybean (Glycine max), where it is often found alongside other related soyasaponins.[6][7]

Table 1: Key Milestones in the History of Dehydrosoyasaponin I

| Year | Milestone | Key Researchers/Institution | Source |

| 1998 | Detailed characterization of DHS-I as a potent activator of maxi-K channels. | Giangiacomo, K. M., et al. | [5] |

| 2009 | Identification of DHS-I as a minor component in Desmodium canadense. | [8] | |

| 2014 | Review of the diverse biological functions of soyasaponins, including DHS-I. | [7][9] |

Isolation and Structure Elucidation

The isolation of Dehydrosoyasaponin I typically involves extraction from the plant material, followed by a series of chromatographic separations.

General Isolation Protocol

A general procedure for the isolation of saponins from Desmodium species involves the following steps:

-

Extraction: The dried and powdered plant material (leaves and stems) is extracted with a polar solvent, typically methanol (B129727) or a methanol-water mixture.[8]

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. This often involves partitioning between n-butanol and water, with the saponins concentrating in the n-butanol fraction.[8]

-

Chromatography: The n-butanol fraction is further purified using various chromatographic techniques. These may include:

-

Column Chromatography: Using stationary phases like silica (B1680970) gel or reversed-phase C18 silica.[10]

-

High-Performance Liquid Chromatography (HPLC): For final purification of the individual saponins.[8]

-

Structure Elucidation

The structure of Dehydrosoyasaponin I was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex structure of the triterpenoid aglycone and the sequence and linkage of the sugar moieties.[11][12][13][14]

The structure of Dehydrosoyasaponin I is characterized by a triterpenoid aglycone, soyasapogenol B, with a sugar chain attached at the C-3 position.

Biological Activity and Experimental Protocols

The most well-characterized biological activity of Dehydrosoyasaponin I is its potent and reversible activation of large-conductance calcium-activated potassium (maxi-K) channels.[5]

Activation of Maxi-K Channels

Dehydrosoyasaponin I has been shown to increase the open probability of maxi-K channels in a concentration-dependent manner.[5] This effect is observed when DHS-I is applied to the intracellular side of the channel, suggesting an internal binding site.[1]

Table 2: Quantitative Data on the Activation of Maxi-K Channels by Dehydrosoyasaponin I

| Parameter | Value | Experimental Conditions | Source |

| Hill Slope | 2.4 - 2.9 | Dose-dependent increase in channel open probability | [5] |

| Midpoint Voltage Shift (V½) | -105 mV (maximum) | 100 nM DHS-I | [5] |

| Calcium Sensitivity | 3-fold decrease in Ca²⁺ concentration for half-maximal opening | 100 nM DHS-I | [5] |

| Binding Affinity (Kᵢ) | 120 nM | Inhibition of ¹²⁵I-ChTX binding | [15] |

Experimental Protocol: Single-Channel Recording in Planar Lipid Bilayers

The activation of maxi-K channels by Dehydrosoyasaponin I has been extensively studied using single-channel recording in planar lipid bilayers.

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

-

Vesicle Fusion: Vesicles prepared from tissues rich in maxi-K channels (e.g., bovine aortic smooth muscle) are added to the cis chamber. Fusion of a vesicle with the bilayer incorporates the channel into the artificial membrane.

-

Electrophysiological Recording: The ionic currents flowing through the single channel are recorded using patch-clamp amplifiers. The command voltage is applied across the bilayer, and the resulting current is measured.

-

Application of DHS-I: Dehydrosoyasaponin I is added to the cis (intracellular) side of the channel, and the changes in channel activity (open probability, gating kinetics) are recorded and analyzed.

Other Potential Biological Activities

While the activation of maxi-K channels is the most prominent and well-documented biological activity of Dehydrosoyasaponin I, the broader family of soyasaponins has been reported to possess a range of other biological effects, including:

Extracts of Desmodium adscendens, which contain DHS-I, have also been shown to have antioxidant and antiulcer activities.[4][17] However, further research is needed to determine the specific contribution of purified Dehydrosoyasaponin I to these effects.

Signaling Pathway

The primary signaling pathway affected by Dehydrosoyasaponin I is the direct modulation of the maxi-K ion channel.

The binding of Dehydrosoyasaponin I to the intracellular domain of the maxi-K channel leads to an increase in the channel's open probability. This, in turn, facilitates the efflux of potassium ions (K⁺) from the cell, resulting in hyperpolarization of the cell membrane. This change in membrane potential can then trigger a variety of downstream cellular responses, depending on the cell type.

Conclusion and Future Directions

Dehydrosoyasaponin I stands out as a potent and specific natural product modulator of maxi-K channels. Its discovery has provided a valuable pharmacological tool for studying the function of these important ion channels. While its primary mechanism of action is well-characterized, further research is warranted in several areas:

-

Pinpointing the original discovery: A definitive search for the seminal publication detailing the first isolation and structural elucidation of Dehydrosoyasaponin I would solidify its historical record.

-

Exploring other biological activities: Investigating the potential of purified DHS-I to exert other biological effects, such as anti-inflammatory or hepatoprotective activities, could broaden its therapeutic potential.

-

Investigating downstream signaling: Elucidating the full range of cellular responses triggered by DHS-I-induced maxi-K channel activation in different physiological and pathological contexts is crucial for understanding its overall pharmacological profile.

-

Structure-activity relationship studies: Synthesizing and testing analogs of Dehydrosoyasaponin I could lead to the development of even more potent and selective maxi-K channel modulators with improved drug-like properties.

This comprehensive technical guide provides a solid foundation for researchers and drug development professionals interested in Dehydrosoyasaponin I, offering a detailed overview of its discovery, biological activity, and the experimental methodologies used to study this fascinating natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. An ethnomedicinal, phytochemical and pharmacological profile of Desmodium gangeticum (L.) DC. and Desmodium adscendens (Sw.) DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomedgrid.com [biomedgrid.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of maxi-K channel activation by dehydrosoyasaponin-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehydrosoyasaponin I | C48H76O18 | CID 656760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biological functionality of soyasaponins and soyasapogenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamopen.com [benthamopen.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. frontiersin.org [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. NMR Spectroscopy for Metabolomics Research [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Multifaceted Bioactivity of Soyasaponins: A Technical Review for Researchers

An in-depth exploration of the therapeutic potential of soyasaponins, detailing their anti-inflammatory, anticancer, cholesterol-lowering, and antioxidant properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms of action, experimental methodologies, and key quantitative data in a readily accessible format.

Soyasaponins, a complex group of triterpenoid (B12794562) glycosides found predominantly in soybeans, have garnered significant scientific interest for their diverse range of biological activities. These compounds are classified into different groups based on the structure of their aglycone sapogenol core, with group A, B, and E soyasaponins being the most studied. Emerging research has illuminated their potential as therapeutic agents in the prevention and treatment of chronic diseases, including cancer, inflammatory disorders, and cardiovascular conditions. This technical guide synthesizes the current understanding of soyasaponin bioactivity, with a focus on the underlying molecular mechanisms, and provides detailed experimental protocols to facilitate further research in this promising field.

Anti-inflammatory Effects of Soyasaponins

Soyasaponins have demonstrated potent anti-inflammatory properties both in vitro and in vivo. Their mechanism of action primarily involves the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Soyasaponins A1, A2, and I have been shown to significantly reduce the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] This inhibitory effect is achieved by suppressing the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of inflammatory gene expression.[2][3] Furthermore, soyasaponin Ab has been found to ameliorate colitis by directly inhibiting the binding of LPS to Toll-like receptor 4 (TLR4) on macrophages.[4]

dot

Figure 1: Anti-inflammatory mechanism of soyasaponins via the TLR4/NF-κB signaling pathway.

Anticancer Properties of Soyasaponins

The anticancer potential of soyasaponins has been investigated in various cancer cell lines, with promising results. Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3]

For instance, soyasaponin Ag has been shown to inhibit the progression of triple-negative breast cancer by upregulating DUSP6 and inactivating the MAPK signaling pathway.[5][6] In colon cancer cells, such as HCT116, soyasaponin I has been found to inhibit proliferation and may influence amino acid metabolism and the estrogen signaling pathway.[7] It is noteworthy that the aglycones of soyasaponins, such as soyasapogenol A and B, often exhibit greater bioactivity than their glycoside counterparts.[8] This suggests that the gut microbiota may play a crucial role in the biotransformation of soyasaponins into their more active forms.

dot

Figure 2: Anticancer mechanism of soyasaponin Ag via the DUSP6/MAPK signaling pathway.

Cholesterol-Lowering Effects

Clinical and preclinical studies have provided evidence for the hypocholesterolemic effects of soyasaponins. The primary mechanism is believed to be the interruption of the enterohepatic circulation of bile acids.

In animal models, hamsters fed a diet supplemented with group B soyasaponins exhibited significantly lower plasma total cholesterol and non-HDL cholesterol levels.[9][10] This was accompanied by a significant increase in the fecal excretion of both bile acids and neutral sterols.[9] By binding to bile acids in the intestine and promoting their excretion, soyasaponins compel the liver to synthesize more bile acids from cholesterol, thereby reducing circulating cholesterol levels.

Antioxidant Activity

Soyasaponins also possess antioxidant properties, contributing to their overall health benefits. They can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. While their radical scavenging activity may be less potent than that of well-known antioxidants like ascorbic acid and α-tocopherol, they still exhibit a dose-dependent antioxidant effect.[11] This antioxidant capacity can help mitigate oxidative stress, a key factor in the pathogenesis of many chronic diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the bioactivity of soyasaponins.

Table 1: Anti-inflammatory Effects of Soyasaponins

| Soyasaponin | Model System | Treatment | Outcome | Reference |

| A1, A2, I | LPS-stimulated RAW 264.7 macrophages | 25-200 µg/mL | Dose-dependent inhibition of NO and TNF-α production | [1] |

| Ab | LPS-stimulated peritoneal macrophages | 1, 2, 5, 10 µM | Inhibition of NO (IC50 = 1.6 µM) and PGE2 (IC50 = 2.0 ng/mL) production | [4] |

| A1, A2, I | High-fat diet-induced obese mice | 20 mg/kg BW for 8 weeks | Significant reduction of pro-inflammatory cytokines in serum, liver, and adipose tissue | [12] |

Table 2: Anticancer Effects of Soyasaponins

| Soyasaponin | Cell Line | Treatment | Outcome | Reference |

| Ag | Triple-negative breast cancer cells (MDA-MB-468, MDA-MB-231) | Not specified | Inhibition of proliferation and induction of apoptosis | [5] |

| I | Colon cancer cells (HCT116) | 0-200 µM | Inhibition of proliferation (IC50 = 161.4 µM) | [7] |

| Soyasapogenol A & B | HT-29 colon cancer cells | 0-50 ppm | Dose-dependent suppression of cell growth | [8] |

Table 3: Cholesterol-Lowering Effects of Soyasaponins

| Soyasaponin | Animal Model | Treatment | Outcome | Reference |

| Group B | Female golden Syrian hamsters | 2.2 mmol/kg diet for 4 weeks | 20% reduction in plasma total cholesterol; 105% increase in fecal bile acid excretion | [9] |

| Group B | Female golden Syrian hamsters | Not specified | Significant lowering of plasma total cholesterol, non-HDL cholesterol, and triglycerides | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

Extraction and Quantification of Soyasaponins

dot

Figure 3: General workflow for the extraction and quantification of soyasaponins.

1. Extraction:

-

Sample Preparation: Finely grind the dried soy material (e.g., 4g of soy flour).

-

Solvent Extraction: Extract the ground sample with 100 mL of 70% aqueous ethanol (B145695) with stirring for 2.5 hours at room temperature.[3] For concentrated soy ingredients, a smaller sample size (0.2-1g) can be used.[3]

-

Filtration: Filter the extract to remove solid particles.

-

Evaporation: Evaporate the filtrate to dryness under reduced pressure at a temperature below 30°C.

-

Reconstitution: Redissolve the residue in 80% HPLC-grade aqueous methanol (B129727) to a final volume of 10.0 mL.[3]

2. Purification (Optional, for isolation of individual soyasaponins):

-

Solid Phase Extraction (SPE): Utilize a C18 SPE cartridge to fractionate the crude extract. Elute with a stepwise gradient of methanol in water to separate different groups of soyasaponins.[4]

-